

Spectroscopic analysis comparison of different cinnamic acid derivatives

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Compound of Interest

Compound Name: 4-Methylcinnamic Acid

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A Comparative Spectroscopic Analysis of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, playing crucial roles in various biological processes. Their diverse applications in the pharmaceutical, cosmetic, and food industries necessitate robust analytical methods for their identification and characterization. This guide provides a comparative spectroscopic analysis of common cinnamic acid derivatives—namely Cinnamic Acid, p-Coumaric Acid, Caffeic Acid, Ferulic Acid, and Sinapic Acid—utilizing UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. This objective comparison, supported by experimental data, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the selected cinnamic acid derivatives. These values represent characteristic spectroscopic signatures that can be used for their differentiation.

Table 1: UV-Visible Spectroscopic Data

The UV-Vis absorption maxima (λ_{max}) of cinnamic acid derivatives are influenced by the substituents on the aromatic ring. Hydroxylation and methoxylation generally lead to

bathochromic (red) shifts.

Compound	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Solvent
Cinnamic Acid	~273	~215	Methanol[1]
p-Coumaric Acid	~310	~228	Various[2]
Caffeic Acid	~323	~245	Water (pH 7.4)[3]
Ferulic Acid	~321	~235	Methanol/Water[4][5]
Sinapic Acid	~324	~236	Not Specified

Table 2: Key FT-IR Vibrational Frequencies (cm^{-1})

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for the cinnamic acid derivatives are presented below.

Functional Group	Cinnamic Acid	p-Coumaric Acid	Caffeic Acid	Ferulic Acid	Sinapic Acid
O-H (Phenolic)	-	~3383[6]	~3431, ~3231[6]	~3434[7]	~3383, ~3311[7]
C=O (Carboxylic Acid)	~1685[6]	~1672[6]	~1645[6]	~1660-1690	~1660-1690
C=C (Alkenyl)	~1635	~1630	~1630	~1635	~1630
C-O (Carboxylic Acid)	~1310[8]	~1250	~1280	~1270	~1270

Table 3: ^1H NMR Chemical Shifts (δ , ppm) in DMSO-d_6

^1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts for the vinylic and aromatic protons are

particularly useful for distinguishing between different derivatives.

Proton	Cinnamic Acid	p-Coumaric Acid	Caffeic Acid	Ferulic Acid	Sinapic Acid
H- α (vinylic)	~6.45 (d)	~6.28 (d)[9]	~6.20 (d)	~6.35 (d)	~6.30 (d)
H- β (vinylic)	~7.55 (d)	~7.50 (d)[9]	~7.45 (d)	~7.50 (d)	~7.50 (d)
Aromatic Protons	~7.40-7.80 (m)	~6.78 (d), ~7.51 (d)[9]	~6.75-7.05 (m)	~6.80-7.30 (m)	~6.90 (s)
OCH ₃ Protons	-	-	-	~3.80 (s)	~3.85 (s)

Table 4: ^{13}C NMR Chemical Shifts (δ , ppm) in DMSO- d_6

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon	Cinnamic Acid	p-Coumaric Acid	Caffeic Acid	Ferulic Acid	Sinapic Acid
C=O	~167.5[9]	~168.0	~168.2	~168.5	~168.3
C- α	~118.0	~115.5	~115.0	~115.8	~115.2
C- β	~144.1[9]	~144.5	~145.0	~145.2	~145.5
Aromatic Carbons	~126-134	~116-160	~115-148	~110-150	~106-148
OCH ₃	-	-	-	~55.6	~56.0

Table 5: Mass Spectrometry Data (Negative Ion Mode)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of compounds. In negative ion mode, cinnamic acid derivatives typically show a prominent $[\text{M-H}]^-$ ion.

Compound	Molecular Formula	Molecular Weight	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
Cinnamic Acid	C ₉ H ₈ O ₂	148.16	147.0457[10]	103.0553 ([M-H-CO ₂] ⁻)[10]
p-Coumaric Acid	C ₉ H ₈ O ₃	164.16	163	119 ([M-H-CO ₂] ⁻)
Caffeic Acid	C ₉ H ₈ O ₄	180.16	179	135 ([M-H-CO ₂] ⁻)
Ferulic Acid	C ₁₀ H ₁₀ O ₄	194.18	193	178 ([M-H-CH ₃] ⁻), 149 ([M-H-CO ₂] ⁻)
Sinapic Acid	C ₁₁ H ₁₂ O ₅	224.21	223	208 ([M-H-CH ₃] ⁻), 179 ([M-H-CO ₂] ⁻)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: Cinnamic acid derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or water) to a concentration of approximately 0.01 mM.[6]
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[3][6] The solvent is used as a blank for baseline correction.
- Analysis: The wavelengths of maximum absorbance (λ_{max}) are determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Instrumentation:** An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., KBr pellet press or ATR).
- **Sample Preparation:**
 - **KBr Pellet Method:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- **Analysis:** The vibrational frequencies of characteristic functional groups are identified and compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d_6) or chloroform-d (CDCl_3). Tetramethylsilane (TMS) is commonly used as an internal standard.^[6]
- **Data Acquisition:** Both ^1H and ^{13}C NMR spectra are acquired. Standard pulse sequences are used for each type of experiment.
- **Analysis:** Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

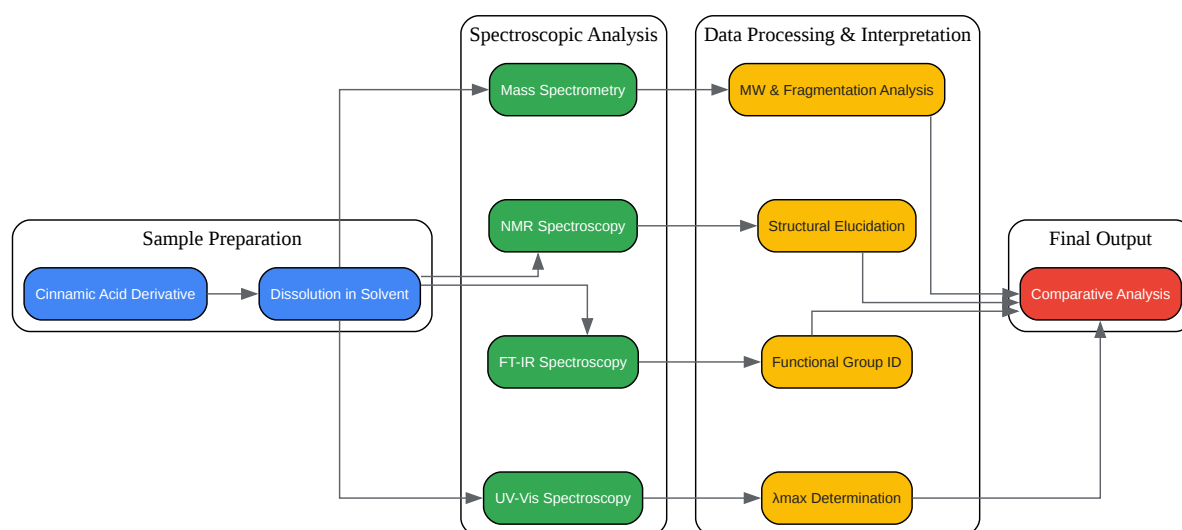
Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC) for sample introduction and separation (LC-MS).

- **Sample Preparation:** The sample is dissolved in a suitable solvent compatible with the ionization source. For LC-MS analysis, the sample is injected into the HPLC system.
- **Ionization:** Electrospray ionization (ESI) is a common technique for these compounds, typically operated in negative ion mode.
- **Data Acquisition:** Mass spectra are acquired over a relevant mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns by inducing collision-induced dissociation (CID) of the precursor ion.[\[11\]](#)
- **Analysis:** The molecular ion peak ($[M-H]^-$) is identified to determine the molecular weight. The fragmentation pattern provides structural information.[\[11\]](#)

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of cinnamic acid derivatives.



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